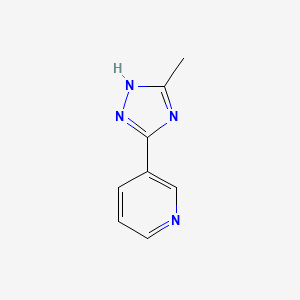

3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIMOBDITJFPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methyl 1h 1,2,4 Triazol 3 Yl Pyridine and Analogous Structures

Direct Synthetic Approaches to 1,2,4-Triazolyl Pyridines

Direct synthetic methods focus on the formation of the 1,2,4-triazole (B32235) ring appended to a pyridine (B92270) moiety. These approaches are often convergent and allow for the introduction of desired substituents on both the pyridine and triazole rings from readily available starting materials.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of 1,2,4-triazolyl pyridines. These reactions typically involve the formation of a new bond between two molecules with the elimination of a small molecule, such as water. A facile and efficient approach involves the condensation of readily available aryl hydrazines with corresponding aldehydes, followed by an iodine-mediated oxidative cyclization to yield 1,2,4-triazolo[4,3-a]pyridines. researchgate.net This transition-metal-free process is broadly applicable to a variety of aldehydes. researchgate.net

Another notable condensation strategy is the reaction of 2-hydrazinopyridines with isothiocyanates, which, through an electrochemically induced desulfurative cyclization, provides a wide range of 3-amino- researchgate.netorganic-chemistry.orgacs.org-triazolo pyridines. organic-chemistry.org This method avoids the use of transition metals and external oxidants. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Reference |

| Aryl hydrazine | Aldehyde | Iodine-mediated oxidative cyclization | 1,2,4-Triazolo[4,3-a]pyridines | researchgate.net |

| 2-Hydrazinopyridine | Isothiocyanate | Electrochemical desulfurative cyclization | 3-Amino- researchgate.netorganic-chemistry.orgacs.org-triazolo pyridines | organic-chemistry.org |

Multicomponent Reaction (MCR) Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. A one-pot, three-component reaction has been developed for the synthesis of hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles via a benzyl (B1604629) bridge, promoted by a base. rsc.org

In another example, a four-component reaction of 1H-1,2,4-triazole-3-amine, aldehydes, active methylene compounds, and diethyl acetylenedicarboxylate under microwave irradiation using water as a solvent has been reported to produce 1,2,4-triazole-tagged 1,4-dihydropyridines in excellent yields. researchgate.net Furthermore, a multicomponent process for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines has been explored. acs.orgorganic-chemistry.org

| Components | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diones, β-nitrostyrenes, hydrazones | Base-promoted | 1,2,4-Triazole-based hybrids | rsc.org |

| 1H-1,2,4-triazol-3-amine, aldehydes, active methylene compounds, diethyl acetylenedicarboxylate | Microwave irradiation, water | 1,2,4-Triazole-tagged 1,4-dihydropyridines | researchgate.net |

| Anilines/amino pyridines/pyrimidines, other reagents | Not specified | 1-Aryl-1,2,4-triazoles | acs.orgorganic-chemistry.org |

Cyclization Strategies for Pyridine-Triazole Ring Formation

Cyclization reactions are fundamental to the formation of the triazole ring in pyridine-triazole scaffolds. A common strategy involves the intramolecular cyclization of a linear precursor. For instance, a series of fused 1,2,4-triazoles, including 1,2,4-triazolo[4,3-a]pyridines, have been synthesized through the oxidative intramolecular cyclization of heterocyclic hydrazones using selenium dioxide, with reported yields ranging from 79% to 98%. nih.govfrontiersin.org

An operationally efficient tandem coupling and cyclization reaction mediated by 1,1'-carbonyldiimidazole (CDI) can also generate researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines. organic-chemistry.org Additionally, an environmentally benign synthesis of N-fused 1,2,4-triazoles has been achieved through a ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium. organic-chemistry.org

| Precursor | Reagent/Catalyst | Product Type | Reference |

| Heterocyclic hydrazones | Selenium dioxide | Fused 1,2,4-triazoles (e.g., 1,2,4-triazolo[4,3-a]pyridines) | nih.govfrontiersin.org |

| Not specified | 1,1'-Carbonyldiimidazole (CDI) | researchgate.netorganic-chemistry.orgacs.orgTriazolo[4,3-a]pyridines | organic-chemistry.org |

| Amidrazones and aldehydes | Ceric ammonium nitrate, polyethylene glycol | N-fused 1,2,4-triazoles | organic-chemistry.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.org This technique has been successfully applied to the synthesis of 1,2,4-triazolyl pyridines. For example, the synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine amide and urea derivatives has been achieved with very good yields under mild, microwave-assisted conditions. This method involves the direct reaction of a nitrile and a hydrazide without the need for a base or solvent.

Furthermore, an efficient and convenient synthesis of researchgate.netorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation. organic-chemistry.org A novel, green, and efficient microwave-assisted one-step, multi-component reaction of 2-aminopyridine, cyanamide, and various carbonyl compounds under neat conditions has also been developed to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov

| Reactants | Conditions | Product Type | Key Feature | Reference |

| Nitrile and hydrazide | Microwave irradiation | 3,5-Disubstituted 1,2,4-triazole derivatives | Solvent- and base-free | |

| Hydrazides and 2-chloropyridine | Pd-catalysis, then microwave irradiation in acetic acid | researchgate.netorganic-chemistry.orgacs.orgTriazolo[4,3-a]pyridines | Efficient cyclization | organic-chemistry.org |

| 2-Aminopyridine, cyanamide, carbonyl compounds | Microwave irradiation, neat | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Green, one-step MCR | nih.gov |

Functionalization and Derivatization Strategies for 1,2,4-Triazole-Pyridine Scaffolds

Once the core 1,2,4-triazole-pyridine scaffold is assembled, further functionalization and derivatization can be carried out to introduce a variety of substituents and modulate the compound's properties.

Alkylation Reactions, including 1,2,4-Triazole-3-thiones as Precursors

Alkylation is a common method for the functionalization of 1,2,4-triazole-pyridine scaffolds. The nitrogen atoms of the triazole ring can be alkylated to afford N-substituted derivatives. The alkylation of 1,2,4-triazole with various alkylating agents often leads to a mixture of N1 and N4-alkylated isomers, with the regioselectivity depending on the reaction conditions and the nature of the substrates. researchgate.net

A particularly useful class of precursors for functionalization are 1,2,4-triazole-3-thiones. These compounds can be readily synthesized through the cyclization of thiosemicarbazide derivatives. zsmu.edu.ua The thione group provides a handle for S-alkylation, leading to the formation of 3-(alkylthio)-1,2,4-triazole derivatives. For instance, new 1,2,4-triazole-3-thiols have been synthesized by reacting carboxylic acid hydrazides with isothiocyanates, followed by cyclization. researchgate.net Subsequent alkylation of these triazole-3-thiols with agents like benzyl chlorides and bromoacetophenones exclusively yields S-substituted derivatives. researchgate.net The synthesis of ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives has also been reported. mdpi.comnih.gov

| Precursor | Alkylating Agent | Product Type | Key Feature | Reference |

| 1,2,4-Triazole | Alkyl halides | N1- and N4-alkylated isomers | Regioselectivity is a key consideration | researchgate.net |

| 1,2,4-Triazole-3-thiol | Benzyl chlorides, bromoacetophenones | S-substituted 1,2,4-triazoles | Exclusive S-alkylation | researchgate.net |

| 1,2,4-Triazole-3-thione derivatives | Not specified | Ribosides and deoxyribosides | Enzymatic glycosylation | mdpi.comnih.gov |

Mitsunobu Reaction Applications in Triazole-Pyridine Systems

The Mitsunobu reaction, a versatile dehydration reaction, has been effectively adapted for the synthesis of fused triazole-pyridine systems like triazolopyridines. researchgate.net This method offers a milder alternative to traditional dehydrative cyclization techniques that often require harsh conditions, such as refluxing in phosphorus oxychloride or strong acids, which are incompatible with sensitive functional groups like esters or carbamates (e.g., Boc and Fmoc protecting groups). researchgate.net

The classic Mitsunobu reaction, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), can be inefficient for this transformation, leading to low yields. researchgate.net However, a modified approach has been developed that significantly improves outcomes. This modified method involves the intramolecular cyclization of acylated 2-hydrazinopyridines. By replacing PPh₃/DEAD with cyanomethylenetributylphosphorane (CMBP) or (cyanomethylene)trimethylphosphorane (CMMP), researchers have achieved high yields of the desired triazolopyridines under mild conditions. researchgate.net The use of these ylides as activating reagents has proven to be optimal for the intramolecular cyclization. researchgate.net

The reaction proceeds by activating the hydrazide carbonyl group, facilitating the intramolecular cyclization to form the triazole ring. This modified Mitsunobu protocol has demonstrated broad utility, being compatible with various functional groups including ethers, esters, azides, and amines. researchgate.net

Another application of the Mitsunobu reaction in this context is the alkylation of pre-formed triazole-thiones. For instance, a 1,2,4-triazole-3-thione intermediate can be alkylated using an alcohol under Mitsunobu conditions (e.g., diisopropyl azodicarboxylate (DIAD) and PPh₃) to generate the target S-alkylated triazole-pyridine derivative. nih.gov This approach leverages the acidity of the 5-membered heteroaromatic thiol for efficient reaction. nih.gov

| Entry | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃, DEAD | THF | RT | 72h | 20 |

| 2 | PPh₃, DIAD | THF | RT | 72h | 20 |

| 3 | PBu₃, DEAD | THF | RT | 72h | 38 |

| 4 | CMBP | CH₂Cl₂ | RT | 1h | 95 |

| 5 | CMMP | CH₂Cl₂ | RT | 1h | 95 |

Incorporation of Sulfonamide Moieties

The sulfonamide functional group is a key pharmacophore widely utilized in medicinal chemistry due to its favorable biological activity and low toxicity. nih.goveurjchem.com Its incorporation into the 1,2,4-triazole-pyridine scaffold has led to the development of novel compounds with potential therapeutic applications. nih.gov For example, a series of researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents. nih.gov

The synthesis of these hybrid molecules typically involves the reaction of an amino-substituted pyridine or triazolopyridine with a suitable sulfonyl chloride. eurjchem.com Common synthetic strategies include:

Reaction of an amino-pyridine with a sulfonyl chloride: This is a straightforward method for producing pyridine-based sulfonamides. eurjchem.com

Building the triazole ring onto a sulfonamide-containing pyridine: This multi-step process allows for diversification of the triazole portion of the molecule.

Coupling of pre-formed sulfonamide and triazole-pyridine fragments: This approach is suitable for late-stage functionalization.

A study detailed the synthesis of novel 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones, which were evaluated for their antifungal and antibacterial properties. nih.gov Another research effort focused on synthesizing new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system and assessing their antimicrobial activity. uobaghdad.edu.iq These studies highlight the chemical tractability of combining these two important heterocyclic systems to generate structurally diverse libraries of compounds for biological screening. nih.govuobaghdad.edu.iq

| Scaffold Type | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| researchgate.netnih.govnih.govTriazolo[4,3-a]pyridine Sulfonamides | Multi-step synthesis involving construction of the fused heterocyclic system. | Antimalarial | nih.gov |

| Pyridine-based Sulfonamides | Reaction of various substituted benzene (B151609) sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine. | Antidiabetic | eurjchem.com |

| 5-Benzyl-4-aryl-s-triazole-3-thiones with Sulfamoyl group | Multi-step synthesis starting from commercially available materials. | Antifungal, Antibacterial | nih.gov |

| Sulfonamide-1,2,4-triazole-3-thiol derivatives | Condensation and cyclization reactions to form the triazole ring followed by sulfonamide coupling. | Antimicrobial | uobaghdad.edu.iq |

Chemo- and Regioselectivity Considerations in 1,2,4-Triazole-Pyridine Synthesis

The synthesis of substituted 1,2,4-triazoles, particularly those bearing multiple, distinct substituents like the pyridine moiety, presents significant challenges related to chemo- and regioselectivity. The 1,2,4-triazole ring has three nitrogen atoms, and reactions can potentially lead to different isomers. Controlling the position of substitution is a critical aspect of the synthetic design.

Several strategies have been developed to address these selectivity issues:

Catalyst-Controlled Regioselective Cycloadditions: One of the most powerful methods involves the use of transition metal catalysts to direct the regiochemical outcome of [3+2] cycloaddition reactions. For example, the reaction of isocyanides with diazonium salts can be selectively catalyzed by either Ag(I) or Cu(II) to produce 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively. isres.org This catalyst control provides a practical and efficient route to specific isomers from the same set of starting materials. isres.org

Precursor-Directed Synthesis: The choice of starting materials and the synthetic route can pre-determine the final substitution pattern. For instance, the synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole can be achieved from isonicotinic acid and hydrazine, which first forms a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and the desired product. mdpi.comresearchgate.net A subsequent deamination step yields the pure 1H-1,2,4-triazole isomer. mdpi.comresearchgate.net This method locks in the 3,5-disubstitution pattern based on the precursor's reactivity.

Intramolecular Cyclization: As seen in the Mitsunobu reaction application, using an intramolecular cyclization strategy is an effective way to control regioselectivity. The connectivity of the linear precursor, such as an acylated 2-hydrazinopyridine, dictates the formation of the fused researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine ring system without the possibility of other isomers forming. researchgate.net

Tandem Reactions: The development of tandem reactions, such as a base-promoted SNAr/Boulton-Katritzky rearrangement, allows for the straightforward synthesis of functionalized researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines from 2-fluoropyridines and 1,2,4-oxadiazol-3-amines. organic-chemistry.org The specific mechanism of the tandem reaction sequence governs the regiochemical outcome.

Chemoselectivity is also a key consideration, especially when working with multifunctional substrates. The reaction conditions must be chosen to ensure that only the desired functional groups react. For example, in metal-free, aerobic oxidative conditions, the synthesis of 1,2,4-triazoles from hydrazones and amines proceeds through a cascade of C-H functionalization and C-N bond formations, highlighting the importance of controlling the reaction sequence to avoid unwanted side products. isres.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3 5 Methyl 1h 1,2,4 Triazol 3 Yl Pyridine and Derivatives

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Experimental crystallographic data for 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is not available in the surveyed literature. The determination of its solid-state structure, including precise molecular geometry and packing, requires single-crystal X-ray diffraction analysis, which has not been reported.

Comprehensive Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, a data table and analysis of specific bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Dihedral Angle Analysis Between Heterocyclic Ring Systems

The dihedral angle between the pyridine (B92270) and 1,2,4-triazole (B32235) rings is a key structural parameter that can only be determined through experimental methods like X-ray crystallography or theoretical calculations. This data is not available.

Elucidation of Tautomerism through Crystallographic Data

The 1H-1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). While this phenomenon is well-documented for the 1,2,4-triazole class of compounds, crystallographic data is necessary to identify the predominant tautomer in the solid state for this specific molecule. Such data has not been published.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

A definitive analysis of the supramolecular assembly, including hydrogen bonding patterns, π-π stacking, and other weak interactions, is contingent on crystallographic studies. No such studies have been found for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires crystallographic information files (.cif) as input, which are not available for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Published ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants for this compound in solution, were not found in the reviewed scientific literature. This information is crucial for confirming the molecular structure in the solution phase.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment within a molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the methyl group on the triazole ring, and the N-H proton of the triazole.

The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear as a doublet of doublets. The H-4 and H-5 protons would likely present as complex multiplets, with their chemical shifts influenced by the substitution pattern. The H-6 proton, also adjacent to the nitrogen, would appear as a doublet.

The methyl group protons on the triazole ring would give rise to a singlet, typically in the upfield region (δ 2.0-3.0 ppm). The N-H proton of the triazole ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | 8.8 - 9.0 | dd | |

| Pyridine H-4 | 8.0 - 8.2 | m | |

| Pyridine H-5 | 7.4 - 7.6 | m | |

| Pyridine H-6 | 8.6 - 8.8 | d | |

| Triazole-CH₃ | 2.5 - 2.7 | s | |

| Triazole-NH | 13.0 - 14.0 | br s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at lower field. The carbon of the methyl group will appear at a much higher field (δ 10-20 ppm). The two carbons of the triazole ring are also expected in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the methyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 125 - 129 |

| Pyridine C-4 | 135 - 139 |

| Pyridine C-5 | 122 - 126 |

| Pyridine C-6 | 147 - 151 |

| Triazole C-3 | 158 - 162 |

| Triazole C-5 | 160 - 164 |

| Triazole-CH₃ | 12 - 16 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include N-H stretching from the triazole ring (around 3100-3300 cm⁻¹), C-H stretching from the aromatic pyridine ring and the methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching from both rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Triazole) | 3100 - 3300 |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 |

| C=N and C=C Stretch (Ring) | 1400 - 1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₈N₄), the expected exact mass can be calculated.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 161.0822 |

Note: This value is calculated based on the elemental composition C₈H₉N₄⁺.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical and molecular formula. The theoretical percentages for this compound (C₈H₈N₄) are provided below.

Table 5: Predicted Elemental Analysis Data for this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 59.99% |

| Hydrogen (H) | 5.03% |

| Nitrogen (N) | 34.98% |

Note: Experimental values are expected to be in close agreement with these theoretical percentages.

Biological Activity Profiling of 3 5 Methyl 1h 1,2,4 Triazol 3 Yl Pyridine Derivatives in Vitro Studies

Antimicrobial Activity Evaluations

Derivatives based on the 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine framework have demonstrated a broad spectrum of antimicrobial activities, including potent inhibition of mycobacteria, fungi, and various bacterial strains.

Anti-Tuberculosis (Mtb) Growth Inhibition and Bactericidal Efficacy

A significant area of investigation for pyridine-1,2,4-triazole derivatives has been in the search for new anti-tuberculosis agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical entities. johnshopkins.educolby.edu

In vitro studies have identified several potent analogs with low micromolar to nanomolar inhibitory activity specifically against Mtb. nih.gov A series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine (B92270) ring demonstrated significant growth inhibition against the Mtb Erdman strain, with some compounds showing 50% inhibitory concentrations (IC50) in the low micromolar range. nih.gov For instance, the hit compound 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine showed an IC50 of 5.3 μM. nih.gov Further optimization of this series led to compounds with even greater potency. nih.gov

Crucially, these potent analogs were also shown to be bactericidal against Mtb during the infection of macrophages, a key indicator of potential therapeutic efficacy. nih.gov Some derivatives have also shown noteworthy activity against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values as low as 0.19 µM. researchgate.net Another study reported a pyridine-1,2,4-triazole derivative exhibiting a MIC of 0.976 μg/mL against M. tuberculosis H37Ra. nih.gov The activity of these compounds is often specific to Mtb, with little to no activity observed against other mycobacterial species like Mycobacterium smegmatis or non-mycobacterial species. nih.gov

Table 1: In Vitro Anti-Tuberculosis Activity of Selected Pyridine-1,2,4-Triazole Derivatives

| Compound ID | Mtb Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1 | Erdman | IC50 | 5.3 μM | nih.gov |

| C4 | H37Ra | MIC | 0.976 μg/mL | nih.gov |

| 6b | H37Rv | MIC | 0.19 μM | researchgate.net |

| 21 | H37Rv | MIC | 0.03–0.13 μg/mL | johnshopkins.edu |

| 28 | H37Rv | MIC | 0.03–0.13 μg/mL | johnshopkins.edu |

| 28 | MDR/XDR strains | MIC | 0.06–1.0 μg/mL | johnshopkins.edu |

Antifungal Spectrum and Potency (e.g., against Candida species, Rhodotorula mucilaginosa, Geotrichum, Saccharomyces)

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in antifungal drugs like fluconazole (B54011) and itraconazole. nih.govnih.gov Consequently, novel derivatives incorporating a pyridine moiety have been extensively evaluated for their antifungal properties.

A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides were synthesized and tested against a panel of fungal strains isolated from patients with mycosis. nih.gov This panel included species from the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces. nih.gov Many of these compounds exhibited significant antifungal activity. nih.gov

Other studies have focused primarily on Candida species, which are a major cause of opportunistic infections. ekb.eg Hybrids of 1,2,4-triazole have shown excellent to moderate activity against various Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg For example, one study reported a 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative with an MIC of 0.39 μg/mL against Candida albicans. ekb.eg While many studies focus on Candida, some have evaluated a broader spectrum, including activity against Aspergillus fumigatus and Cryptococcus neoformans. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class/ID | Fungal Species | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| Pyridine-sulfonamide-triazoles | Candida, Geotrichum, Rhodotorula, Saccharomyces | MIC | Not specified | nih.gov |

| 1,2,4-Triazole-thiazolidin-4-ones | Candida albicans | MIC | 200 μg/mL | ekb.eg |

| Benzothiazolyl-triazole hybrid | Candida albicans | MIC | 0.39 μg/mL | ekb.eg |

| Phenyl-propanamide triazoles | Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans | MIC | ≤0.125–4.0 µg/mL | nih.gov |

Anti-Staphylococcal Activity Assessment

Derivatives of 1,2,4-triazole linked to a pyridine ring have shown promising activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), a significant cause of hospital-acquired infections. nih.govrsc.org

In one study, molecular hybrids of pyrazolo[3,4-b]pyridine and triazole were synthesized and tested. nih.gov Two compounds, in particular, demonstrated high potential, with zones of inhibition against S. aureus of 15 ± 0.82 mm and 18 ± 0.95 mm. nih.gov The MIC and minimum bactericidal concentration (MBC) values for these compounds against S. aureus were 0.25 μg/mL and 0.5 μg/mL, respectively, indicating a bactericidal effect. nih.govnih.gov Another study on 1,2,3-triazole-pyridine hybrids identified compounds that exhibited promising growth inhibition against both planktonic and biofilm-forming MRSA cells, with 50% inhibitory concentration (IC50) values as low as 34.94 μM. rsc.org

Table 3: In Vitro Anti-Staphylococcal Activity of Selected Pyridine-Triazole Hybrids

| Compound ID | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 24 | S. aureus | Zone of Inhibition | 15 ± 0.82 mm | nih.gov |

| 27 | S. aureus | Zone of Inhibition | 18 ± 0.95 mm | nih.gov |

| 24 & 27 | S. aureus | MIC | 0.25 μg/mL | nih.gov |

| 24 & 27 | S. aureus | MBC | 0.5 μg/mL | nih.gov |

| 17 | MRSA | IC50 | 34.94 μM | rsc.org |

| 18 | MRSA | IC50 | 37.91 μM | rsc.org |

General Antibacterial Activity Profiling

Beyond specialized activity against Mtb and S. aureus, various 1,2,4-triazole-pyridine derivatives have been screened against a panel of Gram-positive and Gram-negative bacteria. For instance, certain 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives showed activity against S. pyogenes (Gram-positive) that was equal to or higher than the standard ampicillin. nih.gov Other compounds in the same series displayed pronounced activity against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov

Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have also been tested against Klebsiella pneumoniae, a Gram-negative bacterium. Potent compounds showed zones of inhibition up to 16 ± 0.82 mm and MIC values of 0.25 μg/mL. nih.gov These findings highlight the potential for developing broad-spectrum antibacterial agents from this chemical class. nih.govnih.gov

Anticancer Activity Assessments (In Vitro Cell Line-Based Studies)

The 1,2,4-triazole nucleus is a key structural component in some anticancer drugs, such as letrozole. ijpca.org This has prompted significant research into the anticancer potential of novel pyridine-triazole hybrids against various human cancer cell lines.

Cytostatic and Cytotoxic Activity against Human Cancer Cell Lines (e.g., breast, colon, lung, hepatic, ovarian cancer cell lines: MCF-7, Caco-2, HepG2, A549, A2780, HL60)

In vitro studies have demonstrated that derivatives of this compound can exhibit moderate to potent cytotoxic activity against a range of human cancer cell lines.

One study synthesized a series of novel 1,2,4-triazole pyridine derivatives and evaluated their in vitro anticancer activity against the murine melanoma (B16F10) cell line using an MTT assay. The results, expressed as IC50 values, ranged from 41.12 μM to 61.11 μM. researchgate.net Another investigation into triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole derivatives bearing a pyridine moiety showed weak to moderate cytotoxicity against the human breast cancer cell line MCF-7, with IC50 values ranging from 90.02 to 190.0 μg/mL. amhsr.org

More targeted studies have also been conducted. A series of 1,2,3-triazolyl-pyridine hybrids were screened against the human hepatoblastoma (HepG2) cell line. nih.gov Several of these compounds showed promising anticancer activity compared to the standard drug doxorubicin (B1662922). nih.gov Similarly, novel 1,2,4-triazole derivatives were tested for their antiproliferative activity against the A549 lung cancer cell line, with one compound showing a higher cytotoxic effect (IC50 = 4.4 µM) than the reference drug vorinostat (B1683920) (IC50 = 9.5 µM). uobaghdad.edu.iq A series of N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid was evaluated for cytotoxic activity on several human gastrointestinal cancer cells, including Caco-2. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Pyridine-Triazole Derivatives

| Compound Class/ID | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyridine-Triazole Hybrids | Murine melanoma (B16F10) | IC50 | 41.12–61.11 μM | researchgate.net |

| Triazolo-thiadiazole-pyridines | Breast (MCF-7) | IC50 | 90.02–190.0 μg/mL | amhsr.org |

| 1,2,3-Triazolyl-pyridine Hybrids | Hepatic (HepG2) | IC50 | Promising vs. Doxorubicin | nih.gov |

| K5 | Lung (A549) | IC50 | 4.4 µM | uobaghdad.edu.iq |

| Dimethylpyridine-triazole bases | Colon (Caco-2) | Cytotoxic Activity | Evaluated | researchgate.net |

Determination of Inhibitory Concentration 50 (IC50) Values

The antiproliferative activity of various triazole-pyridine hybrid derivatives has been evaluated against a range of cancer cell lines using the MTT assay to determine their IC50 values, the concentration at which 50% of the cell growth is inhibited.

A series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and tested for their in vitro anticancer activities against the murine melanoma (B16F10) cell line. The IC50 values for the tested compounds (TP1-TP7) were found to be in the range of 41.12 µM to 61.11 µM. Notably, compound TP6 demonstrated the highest activity against the B16F10 cell line with an IC50 of 41.12 µM. researchgate.net

Another study focused on a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives and their effects on lung cancer cell lines A549, NCI-H460, and NCI-H23. The majority of these compounds exhibited potent cytotoxic activities, with IC50 values ranging from 1.02 to 48.01 µM. nih.gov The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a particularly potent agent, displaying IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively. nih.gov

Furthermore, a series of 1,2,3-triazolyl-pyridine hybrids were screened for their cytotoxic activities against the HepG2 (hepatoblastoma) and BALB/3T3 (murine fibroblast) cell lines. Many of these compounds showed promising anticancer activity against HepG2 cells when compared to the standard drug doxorubicin (IC50 value of 3.56 ± 0.46 μg/mL). nih.gov

Below is an interactive data table summarizing the IC50 values for selected 1,2,4-triazole-pyridine derivatives against the B16F10 cancer cell line. researchgate.net

| Compound | IC50 (µM) against B16F10 |

| TP1 | 58.50 |

| TP2 | 52.35 |

| TP3 | 57.70 |

| TP4 | 50.25 |

| TP5 | 61.11 |

| TP6 | 41.12 |

| TP7 | 45.60 |

Investigation of Biological Mechanisms of Action (In Vitro)

Enzymatic Target Identification and Inhibition Studies

Research into the mechanisms of action of triazole-pyridine derivatives has identified several potential enzymatic targets.

Aurora B Kinase:

A novel series of 1,2,3-triazolyl-pyridine hybrids has been investigated as potential inhibitors of human Aurora B kinase, a key protein in cell division and a target in cancer therapy. nih.gov Overexpression of Aurora B kinase is frequently observed in hepatocellular carcinoma. acs.org In silico docking studies were performed to analyze the interaction between these hybrid molecules and the Aurora B kinase protein, suggesting that these compounds could be effective for the treatment of hepatocellular carcinoma. nih.gov The cytotoxic activities of these derivatives were evaluated against HepG2 cell lines, which are known to express Aurora B kinase. nih.gov

Lanosterol (B1674476) 14α-demethylase:

While primarily a target for antifungal agents, the inhibition of lanosterol 14α-demethylase (CYP51) has been explored for compounds with a triazole moiety. This enzyme is crucial in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. While specific studies on this compound derivatives as anticancer agents via this mechanism are not detailed in the provided context, the broader class of triazole derivatives is known to target this enzyme.

F420-dependent Ddn:

There is no information available in the provided search results regarding the inhibition of F420-dependent Ddn by this compound derivatives.

Apoptosis Induction and Related Cellular Pathway Modulation in Cancer Cell Lines (In Vitro)

Several studies have indicated that triazole derivatives can induce apoptosis in cancer cells, a crucial mechanism for their anticancer activity.

One study on novel 1,2,4-triazol-3-amine derivatives demonstrated that the most potent compound, BCTA, induced apoptosis in A549 lung cancer cells. nih.gov The mechanism of apoptosis induction was investigated through Western blotting, which revealed an upregulation of the pro-apoptotic protein BAX and the executioner proteins caspase 3 and PARP. nih.gov

Another study on tetrahydro- researchgate.netnih.govacs.orgtriazolo[3,4-a]isoquinoline chalcones investigated their effects on breast cancer cell lines. The most promising compounds were found to upregulate BAX, p53, and caspase-3 genes while downregulating the anti-apoptotic gene BCL2. researchgate.net Flow cytometry analysis confirmed that these compounds induced cell growth arrest at the G1 phase and stimulated apoptotic death. researchgate.net The apoptotic induction was further confirmed by the activation of caspase-3. researchgate.net

Structure Activity Relationship Sar Studies of 1,2,4 Triazole Pyridine Hybrids

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1,2,4-triazole-pyridine hybrids can be significantly modulated by the introduction of various substituents on both the triazole and pyridine (B92270) rings. Research has systematically explored the impact of these modifications on the anticancer and antimicrobial properties of these compounds.

In the realm of anticancer research, a series of novel 1,2,4-triazole-pyridine hybrid derivatives were synthesized and evaluated for their in vitro anticancer activity against murine melanoma (B16F10) cells. nih.govresearchgate.net The core structure, 3-(5-mercapto-4H-1,2,4-triazol-3-yl)pyridine, was derivatized at the thiol group with different substituted benzyl (B1604629) moieties. The results, summarized in the table below, indicate that the nature and position of the substituent on the benzyl ring play a critical role in determining the cytotoxic potency.

Table 1: Anticancer Activity of Substituted 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives against B16F10 Murine Melanoma Cells nih.govresearchgate.net

| Compound | Substituent (R) | IC₅₀ (µM) |

| TP1 | 2-Bromo | 41.12 |

| TP2 | 4-Bromo | 43.15 |

| TP3 | 2-Chloro | 50.18 |

| TP4 | 4-Chloro | 51.13 |

| TP5 | 2,4-Dichloro | 48.24 |

| TP6 | 4-Nitro | 61.11 |

| TP7 | Unsubstituted | 55.19 |

The data reveals that compounds with electron-withdrawing groups, such as bromo and chloro substituents, generally exhibit higher potency. Notably, the compound with a 2-bromo substituent (TP1) displayed the lowest IC₅₀ value, suggesting that both the electronic nature and the position of the substituent are important for activity. nih.govresearchgate.net The 4-nitro substituted compound (TP6) showed the least activity among the tested derivatives. nih.govresearchgate.net

Similarly, in the context of antimicrobial activity, the introduction of different substituents has been shown to influence the efficacy of 1,2,4-triazole-pyridine hybrids. For instance, in a series of pyrazoline-incorporated pyridine-triazole derivatives, substitution on the phenyl rings of the pyrazoline moiety with electron-withdrawing groups like 4-nitro significantly increased activity against S. aureus and E. coli when compared to the unsubstituted analog. orientjchem.org Conversely, electron-donating groups such as 4-methoxy also led to a lesser but still significant enhancement of activity. orientjchem.org The presence of a methyl group on another part of the pyrazoline ring generally increased potency, particularly when paired with electron-withdrawing substituents. orientjchem.org

Exploration of Positional Isomerism on Biological Activity

The spatial arrangement of substituents on the pyridine ring of 1,2,4-triazole-pyridine hybrids is a critical determinant of their biological activity. While comprehensive studies on the direct positional isomerism of the methyl and triazole groups on the pyridine ring of 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine are not extensively documented in the reviewed literature, related studies on similar scaffolds provide valuable insights.

For instance, in a series of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit, the position of a methyl group on the pyridine ring was found to be crucial for anticonvulsant and psychotropic properties. The most active compounds in this series consistently contained a pyrano[3,4-c]pyridine cycle with a methyl group in a specific position on the pyridine ring. nih.gov This highlights the importance of the precise positioning of even a small alkyl group for optimal interaction with the biological target.

Furthermore, the attachment point of the triazole ring to the pyridine scaffold is fundamental. The majority of active compounds in the studied series feature the triazole moiety at the 3-position of the pyridine ring. This specific linkage likely orients the molecule in a favorable conformation for binding to its target. While direct comparative data for 2-, 3-, and 4-pyridyl isomers of the core molecule were not found, the prevalence of the 3-pyridyl linkage in active compounds suggests its importance.

Rational Design of Derivatization Strategies and their Impact on Efficacy

The development of potent 1,2,4-triazole-pyridine hybrids often involves a rational design approach, where modifications are strategically introduced to enhance interaction with a specific biological target or to improve pharmacokinetic properties.

A common strategy involves the derivatization of a reactive functional group on the core scaffold. For example, the synthesis of many anticancer and antimicrobial 1,2,4-triazole-pyridine derivatives starts with the creation of a 5-mercapto-1,2,4-triazole-pyridine intermediate. nih.govresearchgate.netnih.gov This thiol group serves as a handle for introducing a variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. The rationale behind this approach is to probe the binding pocket of the target enzyme or receptor for favorable interactions. The selection of benzyl halides with different electronic and steric properties for reaction with the thiol group is a classic example of rational drug design aimed at optimizing target engagement. nih.govresearchgate.net

In the context of enzyme inhibition, rational design often focuses on mimicking the transition state or binding to a specific allosteric site. For instance, the design of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors was based on previously identified lead compounds, with modifications aimed at improving selectivity and overcoming undesirable inhibition of other CYP isoforms. nih.gov This highlights the iterative process of rational design, where initial hits are progressively refined based on biological data.

Bioisosteric Replacements within the 1,2,4-Triazole-Pyridine Scaffold and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Within the 1,2,4-triazole-pyridine scaffold, various bioisosteric replacements have been explored with significant pharmacological consequences.

The 1,2,4-triazole (B32235) ring itself is often considered a bioisostere of an amide bond, and its incorporation can lead to improved metabolic stability. In one study, a 1,2,4-triazole was successfully used as a bioisosteric replacement for an amide group in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, leading to improved potency and metabolic stability. acs.orgbohrium.comnih.gov However, this replacement also resulted in decreased solubility, highlighting the trade-offs that can occur with bioisosteric modifications. Further exploration showed that replacing the 1,2,4-triazole with other heterocycles like oxadiazole, thiazole, thiadiazole, or tetrazoles resulted in weakly active or inactive compounds, indicating that the 1,2,4-triazole was a privileged bioisostere in that specific context. acs.org

The pyridine ring in the scaffold can also be a subject of bioisosteric replacement. For instance, in the design of novel c-Met kinase inhibitors, the central benzene (B151609) ring of cabozantinib (B823) was replaced with a pyridine ring, resulting in a potent inhibitor. orientjchem.org This demonstrates that the nitrogen atom in the pyridine ring can introduce favorable interactions, such as hydrogen bonding, that are not possible with a benzene ring. Conversely, in another study, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to enhance the activity of quorum sensing inhibitors, opening new avenues for bioisosteric replacement in drug discovery. rsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Lead Compound Identification and Optimization Strategies

The 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine core has been instrumental in the identification of novel lead compounds, particularly in the pursuit of new antitubercular agents. A notable example is the discovery of a series of compounds containing a 3-thio-1,2,4-triazole moiety, which are derivatives of the core scaffold. In one extensive study, a high-throughput screen identified 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine as a hit compound with an initial inhibitory concentration (IC50) of 5.3 μM against Mycobacterium tuberculosis (Mtb). nih.gov

This initial hit served as a crucial starting point for a hit-to-lead optimization campaign. Structure-activity relationship (SAR) studies were systematically conducted to enhance the compound's potency and improve its pharmacological profile. nih.gov Key optimization strategies included:

Modification of the Eastern and Southern Regions: Researchers explored variations in the substituents attached to the thioether at the 5-position of the triazole ring and the pyridine (B92270) ring. These modifications aimed to enhance binding affinity to the molecular target and improve pharmacokinetic properties.

Modification of the Western Region: The benzyl (B1604629) group attached to the thioether was also a focal point for modification. Introducing different substituents on this aromatic ring allowed for a fine-tuning of the electronic and steric properties of the molecule.

Modification of the 1,2,4-Triazole (B32235) Core: The core heterocycle itself was subject to investigation. The replacement of the 1,2,4-triazole with other bioisosteres, such as oxadiazole or thiadiazole, was explored to understand the importance of the triazole nitrogen atoms for biological activity. nih.gov

These optimization efforts led to the identification of several potent analogs with inhibitory activities in the low micromolar to nanomolar range against Mtb. nih.gov

Development of Narrow-Spectrum Antimicrobial Agents for Targeted Therapies

A significant advantage of the 3-thio-1,2,4-triazole series of compounds, derived from the this compound scaffold, is their narrow spectrum of activity. This specificity is a highly desirable trait in modern antimicrobial drug development as it can help to minimize the disruption of the patient's natural microbiome and reduce the selective pressure that drives the emergence of broad-spectrum antibiotic resistance.

In a panel of antimicrobial assays, a selection of the most potent antitubercular compounds from this series were tested against a range of non-mycobacterial species. The tested organisms included Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Vancomycin-resistant Enterococcus faecium (VRE). nih.gov The results demonstrated that none of the tested compounds exhibited any significant antimicrobial activity against these non-mycobacterial species at concentrations up to and exceeding 20 μg/mL. nih.gov

This high degree of selectivity suggests that the 3-thio-1,2,4-triazole series targets a biological pathway or enzyme that is either unique to Mycobacterium tuberculosis or is significantly more crucial for its survival compared to other bacteria. nih.gov This targeted approach is a key strategy in the development of next-generation antimicrobial therapies aimed at combating specific pathogens with greater precision.

Advancements in Antitubercular Drug Candidates

The threat of multidrug-resistant tuberculosis has spurred intensive research into novel antitubercular agents, and derivatives of this compound have emerged as a promising class of compounds. The 3-thio-1,2,4-triazole series, in particular, has yielded several potent drug candidates with significant activity against Mycobacterium tuberculosis. nih.gov

Following the initial hit identification, SAR studies led to the synthesis of analogs with substantially improved potency. For instance, the introduction of a nitro group on the benzyl moiety resulted in compounds with nanomolar inhibitory activity. One such potent analog demonstrated no cytotoxicity in mammalian cells at concentrations over 100 times its effective concentration against Mtb. nih.gov Furthermore, these optimized compounds were shown to be bactericidal against Mtb during infection of macrophages, a critical aspect for an effective tuberculosis therapy. nih.gov

Preliminary mechanistic studies have indicated that some nitro-containing analogs in this series may act as prodrugs, requiring activation by mycobacterial enzymes. Resistant mutants to a potent nitro-containing compound were found to have mutations in genes associated with coenzyme F420 biosynthesis and the nitroreductase Ddn. This mechanism of action is similar to that of the established antitubercular drug pretomanid. nih.gov Importantly, researchers were able to develop non-nitro-containing compounds that circumvented this resistance mechanism, providing a pathway for the development of a new class of 1,2,4-triazole-based drugs for the treatment of tuberculosis. nih.gov

Progress in Antifungal Drug Candidate Research

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, being a core component of widely used azole antifungals. nih.gov While specific research focusing solely on the antifungal properties of this compound is limited, the broader class of pyridine-1,2,4-triazole-3-thione derivatives has shown promise.

In one study, a series of novel 1,2,4-triazole derivatives containing a pyridine moiety were synthesized and evaluated for their antifungal activity. mdpi.com Although the specific methyl-substituted compound was not detailed, this research highlights the potential of the general scaffold. Another study on 4-substituted-5-(2-(pyridine-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones identified compounds with exceptional activity against the fungus Candida tenuis, with a minimum inhibitory concentration (MIC) as low as 0.9 µg/mL. nih.gov

These findings suggest that the 3-(1H-1,2,4-triazol-3-yl)pyridine framework is a viable starting point for the development of new antifungal agents. Further exploration and optimization of substituents on both the pyridine and triazole rings could lead to the discovery of potent and selective antifungal drug candidates.

Contributions to Anticancer Agent Development

The 1,2,4-triazole and pyridine heterocyclic rings are important scaffolds in the design of novel anticancer agents. ijpca.org The hybridization of these two moieties has led to the development of compounds with promising antiproliferative activities. Research in this area has explored derivatives of the this compound core structure, particularly those with substitutions at the 5-position of the triazole ring.

A study focused on the synthesis and anticancer evaluation of a series of 3-(5-(substituted benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives. ijpca.org These compounds were tested for their in vitro anticancer activity against the B16F10 murine melanoma cell line using the MTT assay. ijpca.org The results indicated that several of the synthesized compounds exhibited moderate to potent anticancer activities. ijpca.org

Notably, the compound 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (referred to as TP6 in the study) demonstrated the highest activity among the tested derivatives, with an IC50 value of 41.12 μM. ijpca.org This finding suggests that the 3-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a valuable template for the design of new anticancer agents and that further optimization of the substituents could lead to the development of more potent compounds.

| Compound ID | Substitution on Benzylthio Group | Cell Line | IC50 (μM) |

| TP1 | Unsubstituted | B16F10 | 58.50 |

| TP2 | 2-chloro | B16F10 | 52.35 |

| TP3 | 3-chloro | B16F10 | 57.70 |

| TP4 | 4-chloro | B16F10 | 50.25 |

| TP5 | 2,4-dichloro | B16F10 | 61.11 |

| TP6 | 4-bromo | B16F10 | 41.12 |

| TP7 | 2-bromo | B16F10 | 45.60 |

Coordination Chemistry and Material Science Applications of 1,2,4 Triazole Pyridine Ligands

Synthesis and Comprehensive Characterization of Metal Complexes (e.g., with Ru(II), Re(I), Co(II), Cd(II), Rh(III) Ions)

The synthesis of metal complexes with 1,2,4-triazole-pyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on the synthesis of complexes with 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine are not extensively documented in the reviewed literature, the synthesis of analogous complexes provides a clear blueprint.

For instance, the synthesis of Co(II), Cd(II), and Rh(III) complexes with the closely related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) has been reported. ekb.eg These neutral mononuclear complexes are typically prepared by reacting the ligand with the corresponding transition metal chlorides in a 2:1 or 3:1 molar ratio in a water-ethanol mixture. ekb.eg The resulting crystalline complexes can be characterized by a suite of analytical techniques including elemental analysis, FT-IR and mass spectroscopy, thermal analysis, and UV-Vis spectroscopy. ekb.eg

Similarly, the synthesis of Ru(II) complexes with various bidentate 1,2,4-triazole (B32235) derivatives has been achieved by reacting the ligands with a dichlorodicarbonyl ruthenium(II) precursor in refluxing ethanol (B145695) or THF. researchgate.net For Re(I) complexes, a common precursor is [Re(CO)₅Cl], which reacts with pyridyl-triazole ligands in refluxing methanol (B129727) to yield fac-[Re(CO)₃(L)Cl] complexes. rsc.orgacs.org

The comprehensive characterization of these complexes is crucial to understanding their structure and properties. Techniques such as ¹H NMR spectroscopy are used to confirm the coordination of the ligand to the metal center, with observable shifts in the proton signals of the pyridine (B92270) and triazole rings. researchgate.netnih.gov Infrared spectroscopy is employed to identify the vibrational modes of the coordinated ligand and any other ancillary ligands, such as carbonyl groups in Re(I) complexes. rsc.orgacs.org

Ligand Design Principles for Selective Transition Metal Complexation

The design of 1,2,4-triazole-pyridine ligands is guided by several principles aimed at achieving selective complexation with specific transition metals and tuning the properties of the resulting complexes. The bidentate nature of these ligands, with two nitrogen donor atoms, allows them to form stable five-membered chelate rings with metal ions. ekb.eg

The electronic properties of the ligand can be modified by the introduction of substituents. For example, the methyl group in this compound is an electron-donating group. This can increase the electron density on the triazole ring, potentially enhancing the σ-donor strength of the coordinating nitrogen atom. This, in turn, can influence the stability and the electronic properties of the metal complex. In Ru(II) and Re(I) polypyridyl complexes, the energy of the metal-to-ligand charge transfer (MLCT) states, and consequently their photophysical properties, can be finely tuned by such ligand modifications. rsc.orgnih.gov

The steric hindrance introduced by substituents can also play a role in the coordination geometry and the stability of the complexes. The position of the substituent is critical; for instance, a bulky group near the coordinating nitrogen atoms might favor the complexation of metal ions with specific ionic radii or coordination preferences.

Furthermore, the triazole ring itself offers multiple potential coordination sites, and the specific isomer used (e.g., 1,2,4-triazole vs. 1,2,3-triazole) can lead to different electronic and structural properties in the resulting complexes. acs.orgmdpi.com The N2 and N4 positions of the 1,2,4-triazole ring are common coordination sites, and the choice of which nitrogen coordinates can be influenced by factors such as the reaction conditions and the nature of the metal ion.

Structural Analysis of Metal Complexes (e.g., Coordination Geometry, Spectroscopic Signatures of Coordination)

The structural analysis of metal complexes of 1,2,4-triazole-pyridine ligands reveals important details about their coordination geometry. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes.

For the analogous 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) ligand, studies have shown that it acts as a bidentate anionic ligand. ekb.eg In its Co(II) and Cd(II) complexes, a tetragonal coordination geometry is observed, while the Rh(III) complex adopts a six-coordinate octahedral geometry with a slight tetragonal distortion. ekb.eg In these complexes, the ligand coordinates to the metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring. ekb.eg

Spectroscopic techniques provide valuable insights into the coordination of the ligand in solution and in the solid state. In the FT-IR spectra of the free ligand and its metal complexes, shifts in the vibrational frequencies of the pyridine and triazole rings upon coordination are indicative of complex formation. ekb.eg For instance, the C=N stretching vibrations are often shifted to lower or higher frequencies.

¹H NMR spectroscopy is also a powerful tool for elucidating the coordination mode. The chemical shifts of the protons on the pyridine and triazole rings are sensitive to the coordination environment. Upon complexation, these signals can be shifted downfield or upfield, and changes in the coupling patterns can also be observed. nih.gov

Photophysical Properties of Metal Complexes

The photophysical properties of metal complexes with 1,2,4-triazole-pyridine ligands are of great interest for applications in areas such as luminescent materials, sensors, and photocatalysis. These properties are primarily governed by the nature of the metal ion, the ligand, and the resulting electronic structure of the complex.

The UV-Visible absorption spectra of these complexes provide information about their electronic transitions. Typically, intense absorption bands in the ultraviolet region (200-300 nm) are assigned to π-π* intraligand transitions within the aromatic rings of the ligand. ekb.egmdpi.com

In the visible region, complexes of d⁶ metal ions like Ru(II) and Re(I) often exhibit broad, less intense absorption bands that are assigned to metal-to-ligand charge transfer (MLCT) transitions. rsc.orgnih.gov These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. The energy of these MLCT bands is sensitive to the nature of the ligand and its substituents. For example, electron-donating groups on the ligand can raise the energy of the metal d-orbitals, leading to a blue shift in the MLCT absorption. Conversely, electron-withdrawing groups can lower the energy of the ligand's π-orbitals, resulting in a red shift.

For the complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), Cd(II), and Rh(III), the diffuse reflectance absorption spectra have been recorded. ekb.eg

| Complex | Absorption Maxima (nm) | Assignment |

| [Co(tzp)₂]·1.5H₂O | ~550, ~650 | d-d transitions |

| [Cd(tzp)₂] | ~350 | Intraligand |

| [Rh(tzp)₃]·H₂O | ~400, ~500 | d-d transitions |

Data for the analogous 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) complexes. ekb.eg

Resonance Raman spectroscopy is a powerful technique for probing the vibrational modes that are coupled to electronic transitions. By exciting the molecule into an absorption band, specific Raman signals associated with the chromophoric part of the molecule can be enhanced. This can provide information about the changes in geometry and bonding in the excited state.

Many transition metal complexes with pyridine-triazole ligands are luminescent, exhibiting either fluorescence or phosphorescence. Complexes of d⁶ metals like Ru(II) and Re(I) are well-known for their phosphorescent emission from triplet MLCT (³MLCT) excited states. rsc.orgnih.gov This emission is typically broad and unstructured, with a large Stokes shift. The emission energy and quantum yield are highly dependent on the ligand environment.

For the analogous complex [Co(tzp)₂]·1.5H₂O, an interesting fluorescence quenching phenomenon has been observed. The free ligand exhibits fluorescence, which is gradually quenched upon the addition of Co(II) ions, suggesting a potential application in the detection of Co(II). ekb.egresearchgate.net

The quantum yield of emission is a critical parameter that quantifies the efficiency of the luminescence process. For Re(I) complexes with related pyridyl-1,2,3-triazole ligands, quantum yields are often low at room temperature in solution (typically < 10⁻³). acs.org

| Complex | Emission Maximum (nm) | Quantum Yield (Φ) |

| Representative fac-[Re(CO)₃(pyridyl-1,2,3-triazole)Cl] | Varies | < 0.001 |

Data for a representative related Re(I) complex. acs.org

After a thorough and targeted search for scientific literature concerning the chemical compound "this compound," it has been determined that there is insufficient available data to generate the requested article according to the specified outline.

To provide a scientifically accurate and comprehensive article that adheres to the detailed outline—including specific data on excited-state lifetime measurements, electrochemical properties of metal complexes, and its precise applications in chemical sensing and luminescent materials—it is imperative to rely on dedicated studies of "this compound."

Without such specific research, the generation of content for the requested sections and subsections would not be possible without resorting to speculation or including information on compounds that are explicitly excluded by the user's instructions. Therefore, in the interest of maintaining scientific accuracy and adhering to the provided constraints, the article cannot be produced at this time.

Future Research Directions and Unexplored Avenues

Development of Advanced and Sustainable Synthetic Methodologies for Enhanced Structural Diversity

The future synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine and its analogs is geared towards the adoption of advanced and sustainable methodologies. mdpi.com Green chemistry principles are central to this evolution, with techniques like microwave-assisted and ultrasound-assisted synthesis offering significant advantages over conventional methods. aacmanchar.edu.inrsc.org These non-conventional approaches not only accelerate reaction rates but also tend to provide higher yields in an environmentally benign and pollution-free manner. aacmanchar.edu.inresearchgate.net

Future research should focus on optimizing these green protocols for creating diverse libraries of this compound derivatives. One-pot, multi-component reactions (MCRs) represent a particularly promising avenue, as they allow for the construction of complex molecules in a single step, enhancing efficiency and reducing waste. nih.gov The development of novel, reusable catalysts could further improve the sustainability and cost-effectiveness of these synthetic routes. mdpi.comnih.gov By exploring these advanced methods, chemists can more readily access a wide range of structurally varied analogs, which is crucial for comprehensive structure-activity relationship (SAR) studies and the discovery of new applications.

| Method | Key Advantages | Future Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. rsc.org | Optimization for diverse substrate scope; scale-up feasibility studies. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates at room temperature, environmentally friendly. mdpi.comaacmanchar.edu.in | Exploration of novel solvent systems; application in one-pot multi-component reactions. |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov | Design of new MCRs to access novel heterocyclic scaffolds based on the title compound. |

| Novel Catalysis | Increased efficiency, potential for asymmetric synthesis, reusability. nih.gov | Development of metal-based or organocatalysts for regioselective functionalization. |

Deeper Mechanistic Understanding of Biological Activities through Omics Approaches

While derivatives of the pyridine-triazole scaffold have demonstrated various biological activities, a deep mechanistic understanding is often lacking. Future research should leverage "omics" technologies, such as transcriptomics and metabolomics, to elucidate the precise mechanisms of action of this compound and its derivatives. researchgate.net These systems-level approaches can provide an unbiased, comprehensive view of the cellular pathways modulated by the compound.

Transcriptomic analysis (e.g., RNA-seq) can reveal the full spectrum of gene expression changes induced by the compound, identifying affected signaling pathways and potential off-target effects. researchgate.net Complementarily, metabolomics can map the alterations in the cellular metabolic profile, offering insights into the compound's impact on cellular energy, biosynthesis, and stress responses. Integrating these omics datasets can help identify novel biomarkers for compound activity and toxicity, facilitate a better understanding of potential additive or synergistic effects in combination therapies, and guide the rational design of next-generation analogs with improved safety and efficacy profiles. researchgate.net

Exploration of Novel Therapeutic Targets and Disease Areas

The therapeutic potential of compounds featuring the 1,2,4-triazole-pyridine core has been primarily explored in areas such as oncology, infectious diseases (antifungal, antitubercular), and inflammation. nih.govijpca.orgnih.gov A significant future direction is the systematic screening of this compound and its analog libraries against a broader range of diseases and novel therapeutic targets.

Given the prevalence of the triazole and pyridine (B92270) moieties in neuroactive and anti-inflammatory drugs, exploring their potential in neurodegenerative diseases and chronic inflammatory conditions is a logical next step. nih.govnih.gov For instance, derivatives have been synthesized and evaluated as muscarinic receptor ligands, suggesting potential applications in neurological disorders. researchgate.net Furthermore, screening against targets involved in metabolic diseases, viral infections, and rare diseases could uncover entirely new therapeutic applications for this versatile chemical scaffold. nih.govontosight.ai High-throughput screening campaigns coupled with computational biology approaches can accelerate the identification of new target-ligand interactions and expand the therapeutic utility of this compound class.

| Potential Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurodegenerative Diseases | Muscarinic receptors, Kinases (e.g., GSK-3β), Monoamine Oxidase (MAO) | Existing data on related compounds shows modulation of CNS targets. researchgate.netacs.org |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), Glucokinase | The heterocyclic core is present in various enzyme inhibitors. |

| Viral Infections | Viral proteases, polymerases, entry proteins | Triazole derivatives are known to possess broad-spectrum antiviral activities. nih.gov |

| Inflammatory Conditions | Inducible nitric oxide synthase (iNOS), Cyclooxygenase (COX) enzymes | Certain triazole derivatives have shown potent anti-inflammatory effects. nih.gov |

Rational Design of Highly Selective and Potent Analogs with Improved Pharmacological Profiles

Future research will heavily rely on rational, structure-based drug design to create analogs of this compound with enhanced potency, target selectivity, and optimized pharmacokinetic (ADMET) properties. acs.orgacs.org This involves a synergistic interplay between computational modeling and synthetic medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the core structure is essential. This includes altering substituents on the pyridine ring, replacing the N4-methyl group of the triazole with other lipophilic or polar groups, and exploring bioisosteric replacements for key functional groups. nih.govnih.gov For example, studies on related compounds have shown that introducing different alkyl or cyclopropyl (B3062369) groups at the N4 position can modulate activity. nih.gov

Computational Docking: In silico docking studies can predict the binding modes of designed analogs within the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

ADMET Profiling: Early-stage in silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial to identify candidates with favorable drug-like characteristics, such as good oral bioavailability and reduced potential for off-target effects. acs.orgacs.org

This iterative cycle of design, synthesis, and testing will enable the fine-tuning of the molecular architecture to achieve highly potent and selective compounds suitable for further development.

Investigation of Additional Material Science Applications Beyond Current Scope

The utility of triazole- and pyridine-containing molecules extends beyond medicine into material science. researchgate.net The compound this compound, with its multiple nitrogen heteroatoms, is an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). globethesis.com

Future investigations should explore the synthesis of novel materials by coordinating this ligand with various transition metals. The resulting complexes could exhibit interesting and potentially useful properties, such as luminescence, magnetism, selective gas absorption, or catalysis. globethesis.com The electron-deficient nature of the 1,2,4-triazole (B32235) ring also suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or perovskite solar cells, where such compounds can serve as electron-transport or hole-blocking materials. researchgate.net Exploring the self-assembly properties of the molecule and its derivatives could also lead to the development of novel supramolecular structures and functional materials.

Q & A

Q. What are the common synthetic routes for 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with pyridine-containing precursors or coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization). Key steps include:

- Cyclocondensation : Reacting aminoguanidine with pyridine-3-carboxylic acid derivatives under acidic conditions to form the triazole ring .

- Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields (e.g., 71% yield achieved for analogous triazolyl pyridines via microwave irradiation) .

- Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling), solvent polarity (DMF for solubility), and temperature (60–100°C). Monitoring via TLC and quenching side reactions with scavengers (e.g., copper iodide) improves purity .

Q. How can spectroscopic techniques (NMR, HRMS) and chromatography (HPLC) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify pyridine protons (δ 7.4–8.9 ppm) and triazole methyl groups (δ 2.5–3.0 ppm). Aromatic splitting patterns distinguish substitution positions .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 177.0774 for C₉H₉N₄) with <5 ppm error .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%). Retention time consistency validates reproducibility .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound in coordination chemistry?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For example, triazolyl pyridines in showed HOMO localization on the triazole ring, suggesting ligand-to-metal charge transfer .

- Molecular docking : Use software like AutoDock Vina to model interactions with metal ions (e.g., Am³⁺/Eu³⁺ separation). Focus on nitrogen lone pairs (triazole/pyridine) as binding sites .

Q. How does tautomerism in the triazole ring affect the chemical behavior of this compound, and how can tautomeric forms be resolved experimentally?

The triazole ring exhibits prototropic tautomerism (1H ↔ 2H forms), altering reactivity and crystal packing. Experimental approaches:

Q. What strategies are effective in designing biological activity assays for triazolyl pyridine derivatives, and how should contradictory data be analyzed?

- MTT assays : Test cytotoxicity (e.g., IC₅₀ values against cancer cells) with dose-response curves (48–72 hr incubations). Include positive controls (e.g., doxorubicin) and triplicate measurements .

- Contradiction resolution : Use ANOVA to assess statistical significance. Confounding factors (e.g., solubility, metabolic stability) require orthogonal assays (e.g., Western blotting for target validation) .

Q. How can single-crystal X-ray diffraction resolve the crystal structure of this compound, and what challenges arise during refinement?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXD/SHELXE solve phases via dual-space methods .

- Refinement challenges : Address disorder (e.g., methyl group rotation) with ISOR restraints. Twinning (common in triazolyl derivatives) requires TWIN/BASF commands in SHELXL .

Q. What key considerations drive structure-activity relationship (SAR) models for triazolyl pyridines targeting enzymes?

- Substituent variation : Modify the triazole’s 5-position (e.g., methyl → halogen) to enhance lipophilicity or hydrogen bonding. showed 4-chlorobenzylthio groups improved anticancer activity .